molecular formula C14H19N3O B2933580 N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide CAS No. 637322-75-9

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide

Cat. No. B2933580
CAS RN: 637322-75-9
M. Wt: 245.326
InChI Key: YUBZHVRKTFITEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide, commonly known as Flumazenil, is a benzodiazepine antagonist that is used in the treatment of benzodiazepine overdose and in anesthesia reversal. Flumazenil is a selective antagonist for the benzodiazepine receptor, which is the site of action for benzodiazepines. It is a white to off-white crystalline powder that is soluble in water and has a molecular weight of 303.4 g/mol.

Scientific Research Applications

Supramolecular Gelators

Research on derivatives similar to N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide has explored their application as supramolecular gelators. For instance, N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, highlighting the role of methyl functionality and multiple non-covalent interactions, such as π-π interaction and S⋯O interaction, in influencing gelation/non-gelation behavior (Yadav & Ballabh, 2020). This research could provide insights into the design of new materials with specific mechanical and chemical properties for pharmaceutical and material science applications.

Antimicrobial Activity

The antimicrobial properties of structurally related compounds have been a significant area of research. Studies on substituted N-(benzo[d]thiazol-2-yl) derivatives have shown efficacy against various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in developing new antimicrobial agents (Anuse et al., 2019). This suggests that this compound could also be explored for antimicrobial applications, given its structural similarity to these active compounds.

Anticancer Activity

The synthesis and evaluation of benzamide derivatives, including those with a thiadiazole scaffold, for their anticancer activity is another area of research. These compounds have been tested against several human cancer cell lines, showing promising anticancer activity and suggesting potential therapeutic applications (Tiwari et al., 2017). Given the structural similarities, this compound may also hold potential in anticancer research.

Synthesis and Electrophysiological Activity

Research into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides has shown that certain derivatives exhibit potency comparable to known selective class III agents, which are important for treating arrhythmias (Morgan et al., 1990). This indicates a potential avenue for exploring this compound in cardiovascular research, especially in the development of new therapeutic agents for cardiac conditions.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)14(18)15-9-5-8-13-16-11-6-3-4-7-12(11)17-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZHVRKTFITEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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